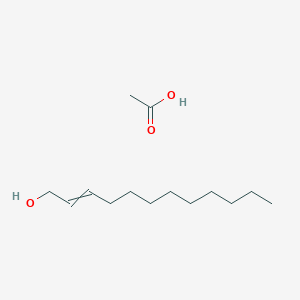

Acetic acid;dodec-2-en-1-ol

Description

Structure

2D Structure

Properties

CAS No. |

84801-16-1 |

|---|---|

Molecular Formula |

C14H28O3 |

Molecular Weight |

244.37 g/mol |

IUPAC Name |

acetic acid;dodec-2-en-1-ol |

InChI |

InChI=1S/C12H24O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(3)4/h10-11,13H,2-9,12H2,1H3;1H3,(H,3,4) |

InChI Key |

PCXBFHDXBBPBQX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC=CCO.CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dodec-2-en-1-yl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of dodec-2-en-1-yl acetate, an unsaturated ester with potential applications in various fields of chemical research and development. This document details the synthetic routes, experimental protocols, and in-depth analytical characterization of this compound.

Synthesis of Dodec-2-en-1-yl Acetate

Dodec-2-en-1-yl acetate can be synthesized through a two-step process: the formation of the precursor alcohol, dodec-2-en-1-ol, followed by its esterification to the final acetate product. Both (E) and (Z) isomers can be selectively synthesized depending on the chosen reaction conditions.

Synthesis of Dodec-2-en-1-ol

The precursor alcohol, dodec-2-en-1-ol, can be prepared via the reduction of dodec-2-yn-1-ol. The stereochemistry of the resulting alkene is dependent on the reducing agent used.

-

Synthesis of (Z)-dodec-2-en-1-ol: The partial hydrogenation of dodec-2-yn-1-ol over Lindlar's catalyst yields the (Z)-isomer.

-

Synthesis of (E)-dodec-2-en-1-ol: The reduction of dodec-2-yn-1-ol with a dissolving metal reduction, such as sodium in liquid ammonia, produces the (E)-isomer.

Alternatively, the Wittig reaction provides a versatile method for the synthesis of dodec-2-en-1-ol, allowing for good stereocontrol.[1][2] The reaction involves the coupling of an appropriate phosphonium ylide with an aldehyde.

Cross-metathesis is another modern synthetic strategy that can be employed for the synthesis of dodec-2-en-1-ol and its acetate derivative.[3][4][5][6] This method involves the reaction of two different alkenes in the presence of a catalyst.

Esterification of Dodec-2-en-1-ol

The final step in the synthesis is the esterification of dodec-2-en-1-ol with acetic anhydride in the presence of a base catalyst, such as pyridine.[2][7][8] This reaction proceeds via nucleophilic acyl substitution to yield dodec-2-en-1-yl acetate.

Experimental Protocol: Acetylation of Dodec-2-en-1-ol [2][7][8]

-

Dissolve dodec-2-en-1-ol (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0°C in an ice bath.

-

Add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of methanol.

-

Remove the pyridine by co-evaporation with toluene under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure dodec-2-en-1-yl acetate.

Characterization of Dodec-2-en-1-yl Acetate

A thorough characterization of the synthesized dodec-2-en-1-yl acetate is crucial to confirm its identity, purity, and stereochemistry. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of dodec-2-en-1-yl acetate.

Table 1: Predicted ¹H NMR Spectral Data for (E)-dodec-2-en-1-yl acetate

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~5.70 | m | - | 1H | H-3 |

| ~5.55 | m | - | 1H | H-2 |

| ~4.50 | d | ~6.0 | 2H | H-1 |

| ~2.05 | s | - | 3H | -OCOCH₃ |

| ~2.00 | q | ~7.0 | 2H | H-4 |

| ~1.2-1.4 | m | - | 14H | -(CH₂)₇- |

| ~0.88 | t | ~7.0 | 3H | H-12 |

Table 2: Predicted ¹³C NMR Spectral Data for (E)-dodec-2-en-1-yl acetate

| Chemical Shift (δ, ppm) | Assignment |

| ~171.0 | C=O |

| ~135.0 | C-3 |

| ~125.0 | C-2 |

| ~65.0 | C-1 |

| ~32.0-22.0 | -(CH₂)₈- |

| ~21.0 | -OCOCH₃ |

| ~14.0 | C-12 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For dodec-2-en-1-yl acetate (C₁₄H₂₆O₂), the expected molecular ion peak [M]⁺ would be at m/z 226.36.

Table 3: Predicted Mass Spectrometry Fragmentation for Dodec-2-en-1-yl Acetate [5][6]

| m/z | Fragment Ion |

| 226 | [C₁₄H₂₆O₂]⁺ (Molecular Ion) |

| 166 | [M - CH₃COOH]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Characteristic FTIR Absorption Bands for Dodec-2-en-1-yl Acetate

| Wavenumber (cm⁻¹) | Functional Group |

| ~3010 | =C-H stretch (alkene) |

| ~2925, 2855 | C-H stretch (alkane) |

| ~1740 | C=O stretch (ester) |

| ~1670 | C=C stretch (alkene) |

| ~1235 | C-O stretch (ester) |

| ~965 | =C-H bend (trans-alkene) |

Workflow and Logical Diagrams

General Organic Synthesis Workflow

The synthesis of dodec-2-en-1-yl acetate follows a standard organic synthesis workflow, which can be visualized as a logical progression of steps.[9][10][11][12]

Caption: General workflow for the synthesis and characterization of dodec-2-en-1-yl acetate.

Esterification Reaction Mechanism

The synthesis of dodec-2-en-1-yl acetate from dodec-2-en-1-ol and acetic anhydride is a classic example of an esterification reaction.[1] The logical flow of this reaction mechanism can be depicted as follows:

Caption: Logical diagram of the esterification of dodec-2-en-1-ol with acetic anhydride.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of dodec-2-en-1-yl acetate. The outlined synthetic procedures and analytical data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. The provided workflows offer a clear visual representation of the experimental and mechanistic aspects of this compound's preparation and analysis.

References

- 1. uakron.edu [uakron.edu]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. google.com [google.com]

- 5. WO2016001383A1 - Novel method for producing (e,z)-7,9 dodecadienyl-1-acetate - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. O-Acetylation using acetic anhydride in pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biotage.com [biotage.com]

- 10. biotage.com [biotage.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Synthesis [www2.chemistry.msu.edu]

The Biological Activity of Dodec-2-en-1-yl Acetate: A Comparative Analysis in the Context of Isomeric Pheromones

For the attention of: Researchers, scientists, and drug development professionals.

October 28, 2025

Executive Summary

This technical guide addresses the biological activity of dodec-2-en-1-yl acetate. An extensive review of the scientific literature reveals a significant lack of specific data pertaining to the biological effects, mechanism of action, and quantitative bioactivity of this particular isomer. In contrast, numerous other isomers of dodecen-1-yl acetate have been well-characterized, primarily as potent insect pheromones, with one notable exception as a mammalian sex pheromone.

This document provides a comprehensive comparative analysis of the known biological activities of various dodecen-1-yl acetate isomers to offer a contextual understanding for researchers investigating dodec-2-en-1-yl acetate. It summarizes available quantitative data, details common experimental protocols for pheromone bioactivity assessment, and presents visual workflows for key experimental processes. The information presented herein is intended to serve as a foundational resource for scientists and professionals in drug development and chemical ecology, highlighting a knowledge gap and providing a framework for future investigation into the biological role of dodec-2-en-1-yl acetate.

Introduction: The Dodecen-1-yl Acetate Family

Dodecen-1-yl acetates are a group of unsaturated esters with the chemical formula C₁₄H₂₆O₂. The position and geometry (cis/Z or trans/E) of the carbon-carbon double bond give rise to a large number of isomers, each with potentially unique chemical properties and biological activities. While information on dodec-2-en-1-yl acetate is scarce, several other isomers are well-documented as semiochemicals, playing crucial roles in the chemical communication of various species.[1] These are often referred to as straight-chain lepidopteran pheromones (SCLPs) and are characterized by an unbranched aliphatic chain (typically 9 to 18 carbons) ending in an alcohol, aldehyde, or acetate functional group, with up to three double bonds.[1]

The biological activity of these compounds is highly specific to their isomeric form; even minor changes in the double bond position or stereochemistry can drastically alter or eliminate their function.[2] This high degree of specificity is fundamental to their role in ensuring species-specific communication for behaviors such as mating.

Comparative Biological Activity of Dodecen-1-yl Acetate Isomers

The primary biological activity reported for dodecen-1-yl acetate isomers is their function as pheromones, which are chemical substances released by an organism that elicit a specific reaction in a receiving organism of the same species.

Insect Pheromones

A multitude of dodecen-1-yl acetate isomers serve as sex pheromones for various insect species, particularly within the order Lepidoptera (moths and butterflies). These pheromones are typically released by females to attract males for mating. The specific blend and ratio of different isomers are often critical for an effective attractive signal.

| Isomer | Species | Role | Quantitative Data |

| (Z)-7-Dodecen-1-yl acetate | Argyrotaenia velutinana (Redbanded leafroller) | Sex Pheromone | - |

| (E)-8-Dodecen-1-yl acetate | Grapholita molesta (Oriental fruit moth) | Sex Pheromone Component | A key component of the sex pheromone blend.[3][4] |

| (Z)-8-Dodecen-1-yl acetate | Grapholita molesta (Oriental fruit moth), Cydia pomonella (Codling moth) | Sex Pheromone Component | A major component of the sex pheromone blend for G. molesta.[3][5][6] Also shows attractive effects on Varroa destructor.[7] |

| (E)-9-Dodecen-1-yl acetate | Ancylis sativa (Date palm moth) | Sex Pheromone Component | Effective in an 8:2 ratio with the (Z)-isomer for trapping.[8] |

| (Z)-9-Dodecen-1-yl acetate | Eupoecilia ambiguella (European grape vine moth) | Sex Pheromone | A key attractant for this species.[9] |

Mammalian Pheromone

In a remarkable instance of convergent evolution, an isomer of dodecen-1-yl acetate also functions as a mammalian sex pheromone.

| Isomer | Species | Role | Quantitative Data |

| (Z)-7-Dodecen-1-yl acetate | Elephas maximus (Asian elephant) | Sex Pheromone | Released in the urine of pre-ovulatory females. Concentrations increase from non-detectable to 33.0 µg/ml (0.146 mM) just prior to ovulation.[10][11][12] Elicits chemosensory responses (flehmen) and mating-associated behaviors in males.[10][11] |

Experimental Protocols

The identification and characterization of pheromones involve a series of sophisticated analytical and behavioral experiments. The following are generalized protocols for key experimental methodologies cited in the study of dodecen-1-yl acetate isomers.

Pheromone Extraction and Identification

-

Gland Extraction: The pheromone glands (typically in the abdominal tips of female insects) are excised and extracted with a non-polar solvent like hexane.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The extract is analyzed by GC-MS to separate and identify the chemical components. The mass spectra of the components are compared to known standards.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of novel compounds, NMR spectroscopy is employed to determine the precise arrangement of atoms and the stereochemistry of the double bonds.[11]

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It is a crucial tool for identifying which compounds in an extract are biologically active.

-

Antenna Preparation: An antenna is excised from a male insect and mounted between two electrodes.

-

Stimulus Delivery: A purified air stream is passed over the antenna. Puffs of air containing the test compound are introduced into the airstream.

-

Signal Recording: The electrical potential changes across the antenna are amplified and recorded. A significant voltage drop upon introduction of a compound indicates that the insect's olfactory receptor neurons are responding to it.

Behavioral Bioassays

Behavioral bioassays are essential to confirm the function of a putative pheromone. These assays can range from simple laboratory setups to large-scale field trials.

-

Wind Tunnel Assays: Male insects are released into a wind tunnel, and a plume of the synthetic pheromone is introduced. The insects' flight behavior (e.g., upwind flight, casting, landing at the source) is observed and quantified.

-

Field Trapping: Traps baited with the synthetic pheromone are placed in the natural habitat of the target species. The number of males caught in the baited traps is compared to control traps (unbaited or baited with a solvent).[13] The optimal blend and concentration of pheromone components can be determined through these field trials.[3]

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the study of dodecen-1-yl acetate isomers as pheromones.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. nbinno.com [nbinno.com]

- 3. Improved Monitoring of Grapholita molesta (Lepidoptera: Tortricidae) in Stone Fruit Orchards with a Pheromone-Kairomone Combination Lure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved Monitoring of Grapholita molesta (Lepidoptera: Tortricidae) in Stone Fruit Orchards with a Pheromone-Kairomone Combination Lure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nveo.org [nveo.org]

- 7. journal.bee.or.kr [journal.bee.or.kr]

- 8. Custom Insect Pheromones & IPM Solutions Manufacturer | Ecophero. [ecophero.com]

- 9. researchgate.net [researchgate.net]

- 10. Purification, identification, concentration and bioactivity of (Z)-7-dodecen-1-yl acetate: sex pheromone of the female Asian elephant, Elephas maximus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. doc.rero.ch [doc.rero.ch]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Unveiling the Presence of Dodecenyl Acetate Isomers in Nature: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While dodec-2-en-1-yl acetate is not known to occur naturally, a variety of its isomers are prevalent in the natural world, primarily serving as critical components of insect sex pheromones. This guide provides a comprehensive overview of the natural occurrence, biosynthesis, and signaling of these vital semiochemicals.

Quantitative Data on Naturally Occurring Dodecenyl Acetate Isomers

Several isomers of dodecenyl acetate have been identified as key components of insect pheromones. The specific blend and ratio of these isomers are often crucial for species-specific communication. Below is a summary of quantitative data for some prominent, naturally occurring dodecenyl acetate pheromones.

| Insect Species | Pheromone Component(s) | Ratio/Amount | Source |

| Grapholita molesta (Oriental Fruit Moth) | (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, (Z)-8-dodecen-1-ol, Dodecanol | (Z)-8-acetate to (E)-8-acetate ratio of 100:7; ~0.1–0.2 ng of total pheromone per female per hour of calling[1] | Ovipositor washings[1][2] |

| Cryptophlebia batrachopa | (Z)-8-dodecenyl acetate | Major component with <0.5% of the E isomer[2] | Ovipositor washings[2] |

| Cryptophlebia leucotreta | (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate | Approximately equal amounts of Z and E isomers[2] | Ovipositor washings[2] |

| Asian elephant (Elephas maximus) | (Z)-7-dodecen-1-yl acetate | - | Urine[3] |

Experimental Protocols

The identification and quantification of dodecenyl acetate isomers in natural samples involve a series of meticulous experimental procedures.

Sample Collection and Extraction

Pheromone Collection from Insects: Pheromones are typically collected from virgin female insects during their calling period (the time of pheromone release). A common method involves placing the females in a glass flask and washing the flask with a solvent to collect the emitted pheromone[1]. Another method is the direct washing of the ovipositor (the egg-laying organ) with a suitable solvent[2].

Urine Collection from Mammals: For larger animals like elephants, urine samples containing pheromones are collected and can be extracted using solid-phase extraction (SPE) or liquid-liquid extraction with solvents like hexane or dichloromethane[3].

Analytical Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone technique for separating and identifying volatile compounds like dodecenyl acetate isomers. The sample extract is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the chromatographic column. The separated compounds then enter the mass spectrometer, which provides a mass spectrum that can be used to identify the molecule's structure.

Electroantennography (EAG): EAG is a sensitive technique used to detect which compounds in a complex mixture are biologically active. It involves connecting an insect's antenna to an electrode and measuring the electrical response to different chemical stimuli. This method is often coupled with GC to pinpoint the specific pheromone components in a natural extract[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to elucidate the precise chemical structure of a purified compound, including the position and geometry of double bonds. For instance, the NMR spectrum of (Z)-7-dodecen-1-yl acetate from elephant urine was compared to a commercial standard to confirm its identity[3].

Biosynthesis and Signaling Pathways

Biosynthesis of Dodecenyl Acetates in Insects

The biosynthesis of dodecenyl acetates in insects begins with common fatty acid synthesis pathways[4][5]. The process involves a series of enzymatic reactions to produce a saturated fatty acid precursor, which is then modified to introduce unsaturation and the acetate functional group.

The biosynthesis can be summarized in the following logical steps:

-

De novo fatty acid synthesis: Acetyl-CoA is converted to a 16- or 18-carbon saturated fatty acid through the action of acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS)[6].

-

Chain-shortening: The long-chain fatty acid is shortened to a 12-carbon chain.

-

Desaturation: A specific desaturase enzyme introduces a double bond at a precise position and with a specific stereochemistry (Z or E)[4].

-

Reduction: The carboxyl group of the fatty acid is reduced to an alcohol by a fatty acyl reductase (FAR)[4].

-

Acetylation: An acetyltransferase enzyme catalyzes the final step, adding an acetyl group to the alcohol to form the dodecenyl acetate pheromone[4].

Olfactory Signaling Pathway in Insects

The detection of pheromones by insects is a highly sensitive and specific process that initiates a signaling cascade, ultimately leading to a behavioral response.

The general workflow for pheromone detection and signal transduction is as follows:

-

Pheromone Binding: Pheromone molecules enter the insect's antenna through pores and are bound by Pheromone Binding Proteins (PBPs) in the sensillar lymph[7].

-

Receptor Activation: The PBP transports the pheromone to an Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN)[7][8].

-

Signal Transduction: The binding of the pheromone to the OR, which is typically a ligand-gated ion channel, causes the channel to open, leading to an influx of cations and depolarization of the neuron[9][10].

-

Action Potential Generation: If the depolarization reaches a certain threshold, it triggers an action potential (an electrical signal).

-

Signal Transmission to the Brain: The action potential travels along the axon of the ORN to a specific region of the insect brain called the antennal lobe, where the information is processed, leading to a behavioral response, such as flight towards the pheromone source[8].

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. doc.rero.ch [doc.rero.ch]

- 4. bucek-lab.org [bucek-lab.org]

- 5. An Acyl Carrier Protein Gene Affects Fatty Acid Synthesis and Growth of Hermetia illucens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deficiency of Acetyl-CoA Carboxylase Impairs Digestion, Lipid Synthesis, and Reproduction in the Kissing Bug Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Insect sex-pheromone signals mediated by specific combinations of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Insect Sex-Pheromone Signals Mediated by Specific Combinations of Olfactory Receptors - ProQuest [proquest.com]

Dodec-2-en-1-yl Acetate: A Technical Guide to its Role as an Insect Sex Pheromone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodec-2-en-1-yl acetate, a monounsaturated C12 acetate, represents a class of molecules with significant potential in the development of species-specific insect pest management strategies. While research on this specific isomer is emerging, the broader family of dodecenyl acetates has been well-established as potent insect sex pheromones, primarily for various species of Lepidoptera. This technical guide provides a comprehensive overview of dodec-2-en-1-yl acetate and its analogues as insect sex pheromones, detailing available data on their synthesis, biological activity, and the underlying biochemical pathways. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for pheromone bioassays, and provides visual representations of relevant biological and experimental workflows to facilitate further research and development in this field.

Introduction

Insect sex pheromones are chemical signals released by an organism to attract a mate of the same species. Their high specificity and potency make them ideal candidates for use in integrated pest management (IPM) programs through strategies such as mating disruption, mass trapping, and population monitoring. Dodecenyl acetates are a prominent class of sex pheromones, with various isomers acting as key attractants for numerous pest species. This guide focuses on dodec-2-en-1-yl acetate, exploring its potential as a semiochemical and providing a technical framework for its study and application. While direct quantitative data for dodec-2-en-1-yl acetate is limited in publicly available literature, this guide draws upon extensive research on closely related and structurally similar compounds to provide a robust foundation for researchers.

Chemical Synthesis

The synthesis of specific isomers of dodecenyl acetates is crucial for their use in research and pest control. Both (E)- and (Z)-isomers of dodec-2-en-1-yl acetate can be synthesized through various established organic chemistry routes.

General Synthetic Strategy

A common approach to synthesizing unsaturated acetates involves the creation of the carbon-carbon double bond at the desired position with specific stereochemistry, followed by the introduction of the acetate functional group. Key reactions often include Wittig reactions, Grignard reactions, and acetylations.

Example Synthesis of a Dodecenyl Acetate Isomer

Table 1: Example Synthesis Protocol for (E)-8-dodecen-1-yl acetate

| Step | Reagents and Conditions | Description |

| 1. Grignard Reagent Formation | 1-bromohexane, Magnesium turnings, dry THF | Formation of hexylmagnesium bromide. |

| 2. Coupling Reaction | Hexylmagnesium bromide, 6-chloro-1-hexyne, CuCl catalyst | Coupling of the Grignard reagent with the alkyne to form dodec-6-yn-1-ol. |

| 3. Reduction of Alkyne | Dodec-6-yn-1-ol, Sodium in liquid ammonia | Stereoselective reduction of the alkyne to the (E)-alkene, yielding (E)-dodec-6-en-1-ol. |

| 4. Isomerization (if necessary) | (E)-dodec-6-en-1-ol, suitable catalyst | Isomerization to move the double bond to the desired position. This is a challenging step and often requires specific catalytic systems. For dodec-2-en-1-ol, starting with a C2 alkyne would be a more direct route. |

| 5. Acetylation | (E)-dodec-2-en-1-ol, Acetic anhydride, Pyridine | Esterification of the alcohol to form (E)-dodec-2-en-1-yl acetate. |

| 6. Purification | Silica gel column chromatography | Purification of the final product. |

Biological Activity and Efficacy

The biological activity of a pheromone is typically assessed through a combination of electrophysiological and behavioral assays. While specific data for dodec-2-en-1-yl acetate is sparse, data from structurally related compounds provides valuable insights into its potential efficacy.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It is a primary screening tool to identify compounds that can be detected by the insect's olfactory system.

Table 2: Electroantennography (EAG) Data for a Related Compound ((E)-2-octenyl acetate)

| Insect Species | Compound | Dose | Antennal Response (mV) | Reference |

| Bagrada hilaris | (E)-2-octenyl acetate | 10 µg | 0.5 ± 0.05 | [1] |

Note: This data is for a related compound and serves as an example of the type of quantitative data obtained from EAG studies.

Behavioral Bioassays

Behavioral assays, such as wind tunnel and field trapping experiments, are used to determine if a compound elicits a behavioral response, such as upwind flight and attraction.

Table 3: Wind Tunnel Bioassay Data for a Related Compound (2-butyl 2-dodecenoate)

| Insect Species | Compound | Lure Loading | Behavioral Response | Reference |

| Tilloidea unifasciata | 2-butyl 2-dodecenoate (racemic) | Not specified | Attraction of males | |

| Tilloidea unifasciata | (R)-2-butyl 2-dodecenoate | Not specified | Attraction of males | |

| Tilloidea unifasciata | (S)-2-butyl 2-dodecenoate | Not specified | Attraction of males |

Note: This data is for a structurally related compound and indicates that stereoisomerism may not be critical for attraction in this species.

Table 4: Field Trapping Data for a Related Compound ((E)-2-octenyl acetate)

| Insect Species | Lure Loading | Mean Trap Catch (insects/trap/day) | Reference |

| Bagrada hilaris | 5 mg | 0.25 | [1] |

| Bagrada hilaris | 10 mg | 0.45 | [1] |

Note: This data for a related compound demonstrates a dose-dependent attraction.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of pheromone activity.

Electroantennography (EAG) Protocol

Caption: Workflow for Electroantennography (EAG) bioassay.

Wind Tunnel Bioassay Protocol

Caption: Workflow for a typical wind tunnel bioassay.

Biosynthesis and Signaling Pathways

The production and perception of pheromones in insects involve complex biochemical pathways.

Biosynthetic Pathway of Unsaturated Acetate Pheromones

The biosynthesis of C12 unsaturated acetate pheromones generally starts from a common fatty acid precursor, palmitic acid (a C16 fatty acid). A series of enzymatic reactions, including chain shortening, desaturation, reduction, and acetylation, leads to the final pheromone component.

Caption: Generalized biosynthetic pathway for dodec-2-en-1-yl acetate.

Pheromone Signaling Pathway

The perception of pheromone signals at the molecular level involves a cascade of events within the insect's antenna, leading to a behavioral response.

Caption: Simplified pheromone signaling pathway in an insect antenna.

Conclusion and Future Directions

Dodec-2-en-1-yl acetate holds promise as a valuable tool in the development of novel pest management strategies. While direct evidence of its efficacy as a sex pheromone for specific insect species is currently limited in the scientific literature, the information available for structurally related compounds strongly suggests its potential. This technical guide provides a foundational resource for researchers by consolidating information on synthesis, outlining key experimental protocols, and visualizing the underlying biological processes.

Future research should focus on:

-

Identifying target insect species that utilize dodec-2-en-1-yl acetate as a primary or secondary pheromone component through GC-EAD analysis of insect extracts.

-

Conducting comprehensive bioassays (EAG, wind tunnel, and field trapping) to quantify the behavioral responses of target species to synthetic (E)- and (Z)-dodec-2-en-1-yl acetate.

-

Elucidating the specific biosynthetic pathway in target insects to identify the key enzymes involved, which could be targets for future pest control technologies.

-

Optimizing lure formulations and trap designs for effective population monitoring and control in agricultural and forestry settings.

By addressing these research gaps, the full potential of dodec-2-en-1-yl acetate as a valuable semiochemical for sustainable pest management can be realized.

References

The Olfactory Mechanism of Dodec-2-en-1-yl Acetate in Insects: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth exploration of the mechanism of action of dodec-2-en-1-yl acetate, a representative long-chain acetate ester pheromone, in insects. While specific research on the 2-ene isomer is limited, this document synthesizes current knowledge from studies on structurally related and functionally analogous pheromones to present a comprehensive model of its activity, from peripheral detection to central processing and behavioral output. The guide includes detailed experimental protocols for key investigative techniques, quantitative data from relevant studies, and visualizations of the involved signaling pathways and experimental workflows.

Introduction to Pheromone Perception in Insects

Insects rely on a highly sensitive and specific olfactory system to detect chemical cues in their environment, which are crucial for survival and reproduction. Pheromones, chemical signals used for intraspecific communication, play a vital role in behaviors such as mating, aggregation, and alarm signaling. Dodec-2-en-1-yl acetate belongs to a class of Type I moth sex pheromones, which are typically C10-C18 unsaturated acetates, alcohols, or aldehydes. The perception of these molecules initiates a cascade of events starting at the peripheral olfactory organs, the antennae.

The insect antenna is adorned with thousands of sensory hairs called sensilla, which house the olfactory sensory neurons (OSNs). These neurons are responsible for converting chemical signals into electrical impulses that are then processed by the brain. The general mechanism of pheromone detection involves the following key steps:

-

Adsorption and Transport: Pheromone molecules enter the sensilla through pore tubules and are bound by odorant-binding proteins (OBPs) present in the sensillum lymph.

-

Receptor Activation: The OBP-pheromone complex transports the hydrophobic pheromone to the dendritic membrane of the OSN, where it interacts with a specific olfactory receptor (OR).

-

Signal Transduction: The binding of the pheromone to the OR, which is a ligand-gated ion channel typically forming a heterodimer with a co-receptor (Orco), leads to the influx of cations and depolarization of the OSN.

-

Signal Processing: The resulting action potentials are transmitted along the axon of the OSN to the antennal lobe of the insect brain, where they are processed in specialized neuropil structures called glomeruli.

-

Behavioral Response: The processed olfactory information is then relayed to higher brain centers, ultimately leading to a specific behavioral response, such as upwind flight in males towards a calling female.

The Molecular Mechanism of Dodec-2-en-1-yl Acetate Action

Based on studies of similar long-chain acetate pheromones in moths, the mechanism of action for dodec-2-en-1-yl acetate can be delineated as follows:

Peripheral Events in the Antenna

The initial detection of dodec-2-en-1-yl acetate occurs in specialized sensilla trichodea on the male moth's antenna.

-

Pheromone Binding Proteins (PBPs): Upon entering the sensillum lymph, the dodec-2-en-1-yl acetate molecule is likely encapsulated by a PBP. PBPs are small, soluble proteins that are thought to solubilize the hydrophobic pheromone and transport it to the olfactory receptors. In some species, PBPs have been shown to undergo a conformational change at the acidic pH near the receptor membrane, which may facilitate the release of the pheromone.

-

Olfactory Receptor (OR) Interaction: The pheromone then binds to a specific OR expressed in the dendrites of a dedicated OSN. For long-chain acetate pheromones, these are typically members of the pheromone receptor (PR) subfamily of ORs. This interaction is highly specific, and slight changes in the pheromone's structure (e.g., isomerism, chain length) can significantly alter the response. The OR forms a heterodimeric complex with the highly conserved olfactory receptor co-receptor (Orco).

-

Ion Channel Gating and Neuronal Firing: The binding of dodec-2-en-1-yl acetate to the OR-Orco complex induces a conformational change that opens the associated ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺) and depolarization of the neuronal membrane. If the depolarization reaches the threshold, it triggers a train of action potentials. The frequency of these action potentials is proportional to the concentration of the pheromone.

Uncharted Territory: The Elusive Trail of Dodec-2-en-1-yl Acetate in Semiochemical Research

Despite a comprehensive search of scientific literature and chemical databases, the specific compound dodec-2-en-1-yl acetate has not been identified as a known semiochemical in any documented insect species. This finding suggests that this particular isomer may not play a significant role in insect communication, or its presence and function have yet to be discovered and reported.

While the investigation into dodec-2-en-1-yl acetate yielded no specific results, the broader class of dodecenyl acetates and structurally similar compounds are well-established as critical components of insect pheromones, playing a vital role in mating, aggregation, and alarm signaling. Numerous isomers of dodecenyl acetate have been identified as key semiochemicals for a wide range of insect species, particularly within the order Lepidoptera (moths and butterflies).

This technical guide will, therefore, pivot to explore the established knowledge surrounding the discovery and identification of closely related and well-documented dodecenyl acetate isomers as semiochemicals, providing researchers, scientists, and drug development professionals with a foundational understanding of the principles and methodologies in this field. The processes of discovery, identification, and validation for these analogous compounds offer a robust framework that would be directly applicable should dodec-2-en-1-yl acetate emerge as a semiochemical in future research.

A Framework for Discovery and Identification of Dodecenyl Acetate Semiochemicals

The pathway from observing an insect's chemical communication to identifying the specific active compound is a multi-step process that combines classical entomology with modern analytical chemistry and electrophysiology. The following sections outline the typical experimental workflow.

Experimental Protocols

1. Pheromone Gland Extraction and Analysis:

The initial step involves the collection of the volatile semiochemicals from the insect. A common method is the extraction of pheromone glands from calling females (in the case of sex pheromones).

-

Protocol:

-

Female insects are observed during their calling behavior (pheromone release period), which is often species-specific and environmentally triggered.

-

The pheromone glands (e.g., intersegmental membrane of the abdominal tip in many moth species) are carefully dissected under a microscope.

-

The dissected glands are submerged in a small volume of a non-polar solvent, such as hexane, for a specific duration to extract the lipophilic pheromone components.

-

The resulting extract is then concentrated under a gentle stream of nitrogen to avoid degradation of the volatile compounds.

-

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

The crude extract is then analyzed to separate and identify its chemical constituents.

-

Protocol:

-

A small aliquot of the gland extract is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

-

The GC separates the different compounds in the mixture based on their volatility and interaction with the stationary phase of the GC column.

-

As each compound elutes from the GC column, it enters the mass spectrometer, which bombards the molecules with electrons, causing them to fragment in a predictable pattern.

-

The resulting mass spectrum is a chemical fingerprint of the molecule, which can be compared to libraries of known compounds for identification.

-

3. Electroantennography (EAG):

To determine which of the identified compounds are biologically active (i.e., detected by the insect's antennae), electroantennography is employed.

-

Protocol:

-

An antenna is carefully excised from a male insect (in the case of female-produced sex pheromones).

-

Microelectrodes are placed at the base and tip of the antenna to measure the electrical potential.

-

A puff of air containing a specific chemical compound (a candidate pheromone) is delivered over the antenna.

-

If the insect's antennal receptors detect the compound, a change in the electrical potential, known as an EAG response, is recorded. The amplitude of this response is indicative of the antenna's sensitivity to the compound.

-

4. Behavioral Bioassays:

The final step is to confirm that the identified and biologically active compound elicits a behavioral response in the target insect.

-

Protocol:

-

Wind Tunnel Assays: Male insects are released into a wind tunnel, and a plume of the synthetic candidate pheromone is introduced. The behavior of the males, such as upwind flight, casting, and landing at the source, is observed and quantified.

-

Field Trapping: Traps baited with the synthetic pheromone are placed in the natural habitat of the insect. The number of target insects captured in the baited traps is compared to control traps (without the pheromone).

-

Data Presentation

The quantitative data from these experiments are crucial for understanding the potency and specificity of the semiochemical.

Table 1: Hypothetical EAG Response of a Male Moth to Isomers of Dodecenyl Acetate

| Compound | Stimulus Amount (µg) | Mean EAG Response (mV) | Standard Deviation |

| (Z)-7-Dodecen-1-yl acetate | 10 | 1.2 | 0.3 |

| (E)-7-Dodecen-1-yl acetate | 10 | 0.4 | 0.1 |

| (Z)-8-Dodecen-1-yl acetate | 10 | 2.5 | 0.5 |

| (E)-8-Dodecen-1-yl acetate | 10 | 0.8 | 0.2 |

| Dodec-2-en-1-yl acetate | 10 | 0.1 | 0.05 |

| Hexane (Control) | - | 0.05 | 0.02 |

Table 2: Hypothetical Wind Tunnel Bioassay Results for Male Moth Attraction

| Treatment | Number of Males Released | % Upwind Flight | % Source Contact |

| (Z)-8-Dodecen-1-yl acetate (10 µg) | 50 | 85 | 70 |

| (Z)-7-Dodecen-1-yl acetate (10 µg) | 50 | 30 | 15 |

| (Z)-8-Dodecen-1-yl acetate + (E)-8-Dodecen-1-yl acetate (9:1 ratio, 10 µg) | 50 | 95 | 88 |

| Hexane (Control) | 50 | 5 | 0 |

Visualizing the Workflow

The logical flow of the discovery and identification process can be represented using a diagram.

Caption: Workflow for the discovery and identification of insect semiochemicals.

Signaling Pathways

Once a semiochemical binds to a receptor on an insect's antenna, it triggers a cascade of intracellular events leading to a nerve impulse. While the specific pathways can vary, a generalized model is often depicted.

Caption: Generalized pheromone signaling pathway in an insect olfactory neuron.

Conclusion

Spectroscopic Analysis of Dodec-2-en-1-yl Acetate: A Technical Overview

This technical guide summarizes the currently accessible spectroscopic information for dodec-2-en-1-yl acetate and outlines the standard experimental protocols employed for its analysis. The structural formula of dodec-2-en-1-yl acetate is C14H26O2, with a molecular weight of 226.35 g/mol . The molecule exists as two geometric isomers, (E)-dodec-2-en-1-yl acetate and (Z)-dodec-2-en-1-yl acetate.

Gas Chromatography-Mass Spectrometry (GC-MS) Data

GC-MS is a powerful technique for separating and identifying volatile compounds. The mass spectrum of a compound provides a unique fragmentation pattern that acts as a molecular fingerprint. For dodec-2-en-1-yl acetate, a partial mass spectrum has been reported, indicating the most abundant fragment ions.

Table 1: Prominent Peaks in the Mass Spectrum of Dodec-2-en-1-yl Acetate

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 43 | 99.99 | [CH3CO]+ (Acetyl Cation) |

| 54 | 24.75 | [C4H6]+ |

| 41 | 24.21 | [C3H5]+ (Allyl Cation) |

| 55 | 21.46 | [C4H7]+ |

| 82 | 20.45 | [C6H10]+ |

Note: This data is based on a partial spectrum and may not represent the complete fragmentation pattern.

The fragmentation of dodec-2-en-1-yl acetate in mass spectrometry is expected to proceed through characteristic pathways for unsaturated esters. A logical representation of this process is outlined below.

Caption: Predicted fragmentation of dodec-2-en-1-yl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules. It provides information about the chemical environment of individual atoms. Despite extensive searches, detailed experimental ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for dodec-2-en-1-yl acetate, are not available in the public domain.

For reference purposes, the predicted chemical shifts for analogous long-chain unsaturated acetates suggest that the protons and carbons near the double bond and the ester functional group would exhibit characteristic signals in distinct regions of the NMR spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. While the existence of a vapor-phase IR spectrum for dodec-2-en-1-yl acetate has been noted, the specific absorption bands have not been published. Based on the structure, the IR spectrum is expected to show characteristic absorption bands for the C=O stretch of the ester, the C=C stretch of the alkene, and the C-H stretches of the alkyl chain.

Table 2: Expected IR Absorption Bands for Dodec-2-en-1-yl Acetate

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | ~1740 |

| C=C (Alkene) | ~1650 |

| C-O (Ester) | ~1240 |

| =C-H (Alkene) | ~3010 |

| C-H (Alkyl) | ~2850-2960 |

Experimental Protocols

While specific experimental details for the acquisition of the above data are not published, standard protocols for the spectroscopic analysis of long-chain esters are well-established.

NMR Spectroscopy Protocol (General)

-

Sample Preparation: Dissolve 5-10 mg of the purified dodec-2-en-1-yl acetate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs are used for one-dimensional spectra. For more detailed structural analysis, two-dimensional experiments such as COSY, HSQC, and HMBC can be performed.

-

Data Processing: Process the acquired data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

GC-MS Protocol (General)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

-

Chromatographic Separation: Inject 1 µL of the sample solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5ms column). A temperature program is used to separate the components of the sample.

-

Mass Spectrometry: The eluent from the GC column is introduced into the ion source of a mass spectrometer (typically using electron ionization at 70 eV). The mass analyzer scans a range of m/z values to detect the molecular ion and fragment ions.

-

Data Analysis: Identify the compound based on its retention time and by comparing its mass spectrum to a library of known spectra.

IR Spectroscopy Protocol (General)

-

Sample Preparation: For a liquid sample like dodec-2-en-1-yl acetate, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer and record the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for spectroscopic analysis.

Unveiling the Chemical Language of Moths: A Technical Guide to the Chemical Ecology of Dodec-2-en-1-yl Acetate Isomers

A comprehensive analysis of the behaviorally active isomers of dodecen-1-yl acetate, pivotal semiochemicals in insect communication, with a special focus on their role as sex pheromones in Lepidoptera. This guide provides an in-depth exploration of their biosynthesis, olfactory perception, and application in pest management, alongside detailed experimental protocols for researchers in chemical ecology and drug development.

While the specific isomer dodec-2-en-1-yl acetate is not recognized as a naturally occurring semiochemical, its structural isomers, particularly (Z)-8-dodecen-1-yl acetate, (E)-8-dodecen-1-yl acetate, and (Z)-7-dodecen-1-yl acetate, are crucial components of the sex pheromone blends of numerous moth species, most notably the Oriental fruit moth, Grapholita molesta. This guide will focus on these behaviorally significant isomers, providing a technical overview of their chemical ecology.

Pheromone Composition and Quantitative Analysis

The precise blend of pheromone components is critical for species-specific communication. In Grapholita molesta, the female-produced sex pheromone is a blend of several compounds, with (Z)-8-dodecen-1-yl acetate being the primary component. The typical composition of the pheromone gland extract and the emitted volatiles are detailed below.

| Pheromone Component | Abbreviation | Gland Extract Ratio (%) | Volatile Emission Ratio (%) |

| (Z)-8-dodecen-1-yl acetate | Z8-12:OAc | 100 | 100 |

| (E)-8-dodecen-1-yl acetate | E8-12:OAc | 4.2 - 7.2 | - |

| (Z)-8-dodecen-1-ol | Z8-12:OH | 1.1 - 19.1 | 30 |

| Dodecan-1-ol | 12:OH | 5.4 - 12.0 | - |

| (Z)-8-tetradecenyl acetate | Z8-14:Ac | - | - |

| (Z)-10-tetradecenyl acetate | Z10-14:Ac | - | - |

Data compiled from various studies on Grapholita molesta.

The release rate of the primary pheromone component, (Z)-8-dodecen-1-yl acetate, from a calling female G. molesta is approximately 3.5 ± 1.6 ng/hour.[1] Field trapping experiments have shown that lures loaded with 100 µg of the synthetic pheromone blend are highly effective in capturing male moths.[2]

Biosynthesis of Dodecenyl Acetate Pheromones

The biosynthesis of these Type I moth pheromones originates from fatty acid metabolism. A generalized pathway involves a series of enzymatic steps including chain shortening, desaturation, reduction, and acetylation.

Caption: Generalized biosynthetic pathway for dodecenyl acetate pheromones.

Olfactory Perception and Signaling

The detection of pheromone molecules by male moths occurs in specialized olfactory sensilla on their antennae. These sensilla house olfactory receptor neurons (ORNs) that express specific pheromone receptors.

Caption: Simplified signaling pathway of pheromone perception in an insect olfactory receptor neuron.

Upon binding of the pheromone to its receptor, a signal transduction cascade is initiated, leading to the depolarization of the ORN and the generation of action potentials. These signals are then processed in the antennal lobe of the brain, resulting in a behavioral response, such as upwind flight towards the pheromone source.

Experimental Protocols

Pheromone Extraction and Analysis

Objective: To extract and quantify the pheromone components from female moth pheromone glands.

Protocol: Pheromone Gland Extraction

-

Gland Dissection: Excise the pheromone glands from calling virgin female moths (typically located at the abdominal tip) during their active photoperiod.

-

Extraction: Immediately place the excised glands in a vial containing a small volume (e.g., 50 µL) of high-purity hexane.

-

Incubation: Allow the glands to extract for 30 minutes at room temperature.

-

Analysis: Analyze the hexane extract directly by gas chromatography-mass spectrometry (GC-MS) and gas chromatography-electroantennographic detection (GC-EAD) for component identification and quantification.

Protocol: Solid-Phase Microextraction (SPME) of Volatiles

-

Apparatus: Place a calling female moth in a clean glass chamber.

-

Extraction: Insert a pre-conditioned SPME fiber (e.g., 100 µm Polydimethylsiloxane) into the chamber headspace for a defined period (e.g., 1-2 hours) to adsorb the emitted volatiles.

-

Analysis: Retract the fiber and immediately insert it into the injection port of a GC-MS for thermal desorption and analysis.

Caption: Workflow for the identification of insect sex pheromones.

Behavioral Bioassays

Objective: To assess the behavioral response of male moths to synthetic pheromone blends.

Protocol: Wind Tunnel Bioassay

-

Wind Tunnel Setup: Use a glass or plexiglass wind tunnel (e.g., 2 m long x 0.6 m wide x 0.6 m high) with a controlled airflow (e.g., 0.3 m/s), temperature (e.g., 25°C), and red light illumination.

-

Pheromone Source: Place a rubber septum loaded with the synthetic pheromone blend at the upwind end of the tunnel.

-

Moth Release: Release individual male moths at the downwind end of the tunnel.

-

Behavioral Observation: Record a sequence of behaviors, including activation, take-off, upwind flight, casting, and source contact.

-

Data Analysis: Analyze the percentage of males exhibiting each behavior in response to different pheromone blends or concentrations.

Chemical Synthesis

The synthesis of dodecenyl acetates is crucial for producing lures for pest management and for research purposes. A common synthetic route for (Z)-8-dodecen-1-yl acetate is outlined below.

Synthetic Scheme for (Z)-8-Dodecen-1-yl Acetate A practical synthesis can be achieved through a coupling scheme, for example, starting from 2-propyn-1-ol and 1,6-hexanediol.[3] Key steps involve the formation of a C9 intermediate, followed by coupling with a C3 unit to form the C12 backbone. Stereoselective reduction of an internal alkyne is then performed to create the (Z)-double bond, followed by acetylation of the terminal alcohol.

-

Formation of a C9 alkyne: Coupling reactions are used to synthesize a 9-carbon chain with a terminal alkyne.

-

Alkylation: The C9 alkyne is alkylated with a 3-carbon fragment to yield a 12-carbon alkyne.

-

Stereoselective Reduction: The internal triple bond is reduced to a (Z)-double bond using a catalyst such as Lindlar's catalyst or Ni-P2.

-

Acetylation: The terminal hydroxyl group is acetylated using acetyl chloride or acetic anhydride to yield the final product, (Z)-8-dodecen-1-yl acetate.[4]

Applications in Pest Management

The well-defined chemical ecology of these dodecenyl acetates has led to their widespread use in integrated pest management (IPM) programs for the Oriental fruit moth and other pests. The primary applications are:

-

Monitoring: Pheromone-baited traps are used to monitor the presence, abundance, and seasonal flight patterns of pest populations, allowing for precisely timed insecticide applications.

-

Mating Disruption: The atmosphere of an orchard is saturated with a high concentration of the synthetic pheromone, which confuses male moths and prevents them from locating calling females, thereby disrupting mating and reducing the subsequent larval population.

This in-depth technical guide provides a foundation for understanding and researching the chemical ecology of behaviorally active dodecen-1-yl acetate isomers. The detailed methodologies and data presented are intended to be a valuable resource for scientists working to unravel the complexities of insect chemical communication and to develop innovative and environmentally sound pest management strategies.

References

The Enigmatic Production of Dodec-2-en-1-yl Acetate: A Technical Guide to Its Biosynthesis in Insects

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Dodec-2-en-1-yl acetate is a crucial semiochemical in the chemical communication repertoire of various insect species. As a key component of their pheromone blends, it plays a vital role in behaviors such as mating and aggregation. Understanding the biosynthetic pathway of this compound is paramount for developing novel and species-specific pest management strategies, as well as for potential applications in drug development where the modulation of insect behavior is desired. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of dodec-2-en-1-yl acetate, details the standard experimental protocols for its elucidation, and presents a framework for the quantitative analysis of its production.

While the complete biosynthetic pathway for dodec-2-en-1-yl acetate has not been fully elucidated in a single insect species, a plausible pathway can be proposed based on the well-established principles of fatty acid-derived pheromone biosynthesis in insects, particularly moths (Lepidoptera) and true bugs (Hemiptera). The biosynthesis is believed to originate from a common fatty acid precursor and involves a series of enzymatic modifications, including desaturation, reduction, and acetylation.

Proposed Biosynthetic Pathway of Dodec-2-en-1-yl Acetate

The biosynthesis of dodec-2-en-1-yl acetate is hypothesized to begin with a saturated fatty acid, likely lauric acid (dodecanoic acid), which undergoes a critical desaturation step to introduce a double bond at the C2 position. This is followed by the reduction of the carboxylic acid group to an alcohol and subsequent acetylation to yield the final pheromone component.

The key enzymatic steps are proposed as follows:

-

Δ2-Desaturation: A fatty acyl-CoA desaturase (FAD) introduces a double bond between the second and third carbon atoms of a dodecanoyl-CoA precursor. This is the most speculative step, as Δ2-desaturases are not as commonly characterized in insects as other desaturases (e.g., Δ9 and Δ11). However, the presence of (E)-2-alkenyl acetates in the pheromones of some Hemiptera suggests the existence of enzymes capable of this transformation.

-

Reduction: A fatty acyl-CoA reductase (FAR) reduces the dodec-2-enoyl-CoA intermediate to its corresponding alcohol, dodec-2-en-1-ol.

-

Acetylation: An alcohol acetyltransferase (AAT) catalyzes the final step, transferring an acetyl group from acetyl-CoA to dodec-2-en-1-ol to form dodec-2-en-1-yl acetate.

Below is a diagrammatic representation of this proposed pathway.

Data Presentation: Quantitative Analysis of Biosynthesis

While specific quantitative data for the biosynthesis of dodec-2-en-1-yl acetate is not currently available in the literature, the following table provides a template for summarizing such data once it is obtained through the experimental protocols outlined below. This structured format allows for easy comparison of key parameters in the biosynthetic pathway.

| Enzyme | Substrate | Product(s) | Vmax (pmol/min/µg protein) | Km (µM) | Optimal pH | Optimal Temperature (°C) |

| Species Δ2-Desaturase | Dodecanoyl-CoA | Dodec-2-enoyl-CoA | Data not available | Data not available | Data not available | Data not available |

| Species FAR | Dodec-2-enoyl-CoA | Dodec-2-en-1-ol | Data not available | Data not available | Data not available | Data not available |

| Species AAT | Dodec-2-en-1-ol | Dodec-2-en-1-yl acetate | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The elucidation of the biosynthetic pathway for dodec-2-en-1-yl acetate would involve a combination of transcriptomics, gene characterization, and biochemical assays. Below are detailed methodologies for the key experiments required.

Pheromone Gland Transcriptome Analysis

This is the initial step to identify candidate genes involved in the biosynthesis.

-

Objective: To identify putative desaturases, reductases, and acetyltransferases that are highly expressed in the pheromone glands of the target insect species.

-

Methodology:

-

Pheromone Gland Dissection: Pheromone glands are dissected from female insects during their peak calling (pheromone-releasing) period.

-

RNA Extraction: Total RNA is extracted from the dissected glands using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Library Construction and Sequencing: The extracted RNA is used to construct a cDNA library, which is then sequenced using a high-throughput sequencing platform (e.g., Illumina).

-

Bioinformatic Analysis: The resulting sequence reads are assembled into contigs, and these are annotated by comparing them to known gene sequences in public databases (e.g., NCBI GenBank). Genes with homology to known fatty acid desaturases, fatty acyl-CoA reductases, and alcohol acetyltransferases are identified as candidates.

-

Differential Expression Analysis: The expression levels of candidate genes in the pheromone gland are compared to their expression in other tissues (e.g., fat body, muscle) to identify gland-specific or highly upregulated genes.

-

Functional Characterization of Candidate Genes by Heterologous Expression in Yeast

This step is crucial to determine the specific function of the candidate genes identified from the transcriptome analysis.

-

Objective: To express the candidate desaturase, reductase, and acetyltransferase genes in a yeast system and analyze the products to confirm their enzymatic activity.

-

Methodology:

-

Gene Cloning: The open reading frames of the candidate genes are amplified by PCR and cloned into a yeast expression vector (e.g., pYES2).

-

Yeast Transformation: The expression constructs are transformed into a suitable strain of Saccharomyces cerevisiae.

-

Expression Induction: Yeast cultures are grown, and gene expression is induced (e.g., by adding galactose for the pYES2 vector).

-

Substrate Feeding: For desaturase and reductase assays, the yeast cultures are supplemented with the presumed fatty acid precursor (e.g., methyl laurate). For the acetyltransferase assay, the presumed alcohol precursor (dodec-2-en-1-ol) would be added.

-

Lipid Extraction and Analysis: After a period of incubation, the yeast cells are harvested, and the total lipids are extracted. The fatty acid methyl esters (for desaturase and reductase assays) or acetylated products are then analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the reaction products.

-

Biochemical Assays of Pheromone Gland Extracts

These assays can provide direct evidence of enzymatic activities within the native biological tissue.

-

Objective: To detect and quantify the activity of the key enzymes in the biosynthetic pathway using extracts from the pheromone glands.

-

Methodology:

-

Pheromone Gland Homogenization: Pheromone glands are dissected and homogenized in a suitable buffer to prepare a crude enzyme extract.

-

Enzyme Assays:

-

Desaturase Assay: The gland extract is incubated with a radiolabeled or fluorescently labeled fatty acyl-CoA precursor (e.g., [14C]dodecanoyl-CoA) and the necessary cofactors (e.g., NADH or NADPH). The reaction products are then separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified.

-

Reductase Assay: The extract is incubated with the unsaturated fatty acyl-CoA precursor (dodec-2-enoyl-CoA) and a reducing agent (e.g., NADPH). The formation of the corresponding alcohol is monitored by GC-MS.

-

Acetyltransferase Assay: The extract is incubated with the alcohol precursor (dodec-2-en-1-ol) and radiolabeled acetyl-CoA. The formation of the radiolabeled acetate ester is quantified by liquid scintillation counting after separation by TLC or HPLC.

-

-

Conclusion

The biosynthesis of dodec-2-en-1-yl acetate in insects represents a fascinating and important area of chemical ecology. While the precise enzymatic machinery, particularly the proposed Δ2-desaturase, awaits definitive characterization, the framework presented in this guide provides a robust and logical approach to its elucidation. By combining modern transcriptomic techniques with rigorous functional and biochemical analyses, researchers can unravel the molecular intricacies of this pathway. Such knowledge will not only advance our fundamental understanding of insect communication but also pave the way for the development of innovative and environmentally benign pest management solutions.

Methodological & Application

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Dodec-2-en-1-yl Acetate

Abstract

This application note details a comprehensive method for the analysis of dodec-2-en-1-yl acetate using Gas Chromatography-Mass Spectrometry (GC-MS). Dodec-2-en-1-yl acetate is a volatile organic compound and a known insect pheromone. The protocol outlined below provides a robust framework for the separation, identification, and quantification of this compound, which is pertinent to researchers in fields such as chemical ecology, entomology, and environmental science. The methodology covers sample preparation, GC-MS instrument parameters, and data analysis, ensuring reliable and reproducible results.

Introduction

Dodec-2-en-1-yl acetate (C₁₄H₂₆O₂) is a straight-chain acetate ester that functions as a sex pheromone for various insect species. Accurate detection and quantification of this semiochemical are crucial for monitoring insect populations, developing pest management strategies, and studying insect behavior. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high sensitivity and specificity for the identification of volatile and semi-volatile compounds in complex mixtures. This document provides a detailed protocol for the GC-MS analysis of dodec-2-en-1-yl acetate.

Experimental

The choice of sample preparation technique depends on the sample matrix. For the analysis of dodec-2-en-1-yl acetate from insect glands or air samples, the following methods are recommended:

-

Solvent Extraction: For insect gland analysis, dissection of the pheromone gland followed by extraction with a non-polar solvent such as hexane or dichloromethane is common. A typical procedure involves immersing the gland in 100 µL of solvent for 20-30 minutes. The resulting extract can be directly injected into the GC-MS system.

-

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique suitable for headspace analysis of volatile compounds from solid or liquid samples. A fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane - PDMS) is exposed to the headspace of the sample. The adsorbed analytes are then thermally desorbed in the GC injector.

The following instrumental parameters are recommended for the analysis of dodec-2-en-1-yl acetate. These may be adapted based on the specific instrumentation and column used.

| GC Parameter | Value |

| Column | HP-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (for trace analysis) or Split (e.g., 10:1 for higher concentrations) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 min, ramp at 10 °C/min to 230 °C, hold for 5 min. |

| MS Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Scan Range | m/z 40-450 |

| Solvent Delay | 3 min |

Results and Discussion

Under the specified GC conditions, dodec-2-en-1-yl acetate is expected to elute with a characteristic retention time. The Kovats retention index for dodec-2-en-1-yl acetate on a standard non-polar column is approximately 1602.1.

The mass spectrum of dodec-2-en-1-yl acetate obtained by EI-MS will exhibit a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) at m/z 226.2 may be weak or absent. The most abundant fragment ions are used for identification and quantification.

Table 1: Key Mass Spectral Fragments for Dodec-2-en-1-yl Acetate

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment Ion |

| 43 | 99.99 | [CH₃CO]⁺ |

| 54 | 24.75 | [C₄H₆]⁺ |

| 41 | 24.21 | [C₃H₅]⁺ |

| 55 | 21.46 | [C₄H₇]⁺ |

| 82 | 20.45 | [C₆H₁₀]⁺ |

The prominent peak at m/z 43 corresponds to the acetyl cation, which is characteristic of acetate esters.

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using standard solutions of dodec-2-en-1-yl acetate of known concentrations. An internal standard, such as a deuterated analog or a compound with similar chemical properties and a different retention time, should be used to improve accuracy and precision. The peak area of a characteristic ion (e.g., m/z 43) can be used for quantification.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the analysis of dodec-2-en-1-yl acetate. The detailed experimental protocol and expected results will aid researchers in the successful identification and quantification of this important insect pheromone.

Detailed Experimental Protocol: GC-MS Analysis of Dodec-2-en-1-yl Acetate

This protocol provides a step-by-step guide for the analysis of dodec-2-en-1-yl acetate using GC-MS.

Materials and Reagents

-

Dodec-2-en-1-yl acetate standard (analytical grade)

-

Hexane or Dichloromethane (HPLC grade)

-

Internal standard (e.g., deuterated dodec-2-en-1-yl acetate or a suitable hydrocarbon)

-

Microsyringes

-

GC vials with inserts

-

Pipettes and pipette tips

Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of dodec-2-en-1-yl acetate and dissolve it in 10 mL of hexane in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

-

Internal Standard Spiking: If using an internal standard, add a constant, known concentration to all standard and sample solutions.

Sample Preparation

-

Place the sample (e.g., insect gland) into a 1.5 mL vial.

-

Add 100 µL of hexane.

-

Allow the extraction to proceed for 30 minutes at room temperature.

-

Carefully transfer the supernatant to a GC vial with an insert for analysis.

-

Place the sample in a headspace vial and seal it.

-

Incubate the vial at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow for volatilization.

-

Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

-

Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

GC-MS Instrument Setup and Analysis

-

Set up the GC-MS system according to the parameters outlined in the application note.

-

Perform a blank injection (hexane) to ensure the system is clean.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the prepared samples.

-

After each sample injection, a solvent wash may be necessary to prevent carryover.

Data Analysis

-

Qualitative Analysis: Identify the dodec-2-en-1-yl acetate peak in the sample chromatograms by comparing its retention time and mass spectrum to that of the standard.

-

Quantitative Analysis:

-

Integrate the peak area of the characteristic ion (e.g., m/z 43) for dodec-2-en-1-yl acetate and the internal standard (if used).

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the standard solutions.

-

Determine the concentration of dodec-2-en-1-yl acetate in the samples using the regression equation from the calibration curve.

-

Visualizations

Field Application of Dodec-2-en-1-yl Acetate Isomers for Pest Control: Application Notes and Protocols

Affiliation: Google Research

Abstract:

This document provides detailed application notes and protocols for the field use of dodecenyl acetate isomers in pest control, primarily focusing on the Oriental Fruit Moth (Grapholita molesta). The isomers (Z)-8-dodecen-1-yl acetate and (E)-8-dodecen-1-yl acetate are key components of the female sex pheromone of this major agricultural pest and are utilized in mating disruption strategies. While the specific isomer dodec-2-en-1-yl acetate is not commonly cited in pest control literature, various other isomers have well-documented and effective applications. These protocols are intended for researchers, scientists, and drug development professionals engaged in the development and implementation of semiochemical-based pest management strategies.

Introduction

Sex pheromones are highly specific chemical signals used by insects for mate location.[1][2][3] The synthesis of these pheromones allows for their use in pest management, most notably through the technique of mating disruption.[1][2][4][5] By permeating the atmosphere with a synthetic pheromone, the ability of male moths to locate calling females is significantly impaired, leading to a reduction in mating and subsequent larval infestations.[3][5] This approach is environmentally benign, highly specific to the target pest, and a valuable tool in integrated pest management (IPM) programs.[6][7] (Z)-8-dodecen-1-yl acetate is a primary component of the sex pheromone for several lepidopteran pests, including the Oriental Fruit Moth (Grapholita molesta), plum fruit moth (Cydia funebrana), and macadamia nut borer (Cryptophlebia ombrodelta).[8][9]

Target Pest and Mechanism of Action

Target Pest: Oriental Fruit Moth (Grapholita molesta)

The Oriental Fruit Moth is a significant pest of stone and pome fruits, causing damage to shoots and fruit.[6][10] Larvae tunnel into new shoots, causing them to wilt and die ("flagging"), and also directly infest the fruit, rendering it unmarketable.[6]

Mechanism of Action: Mating Disruption

Mating disruption operates through several potential mechanisms:

-

Competitive Attraction (False-plume Following): Male moths follow the pheromone plumes emanating from the synthetic dispensers instead of those from calling females.[3]

-

Sensory Overload: High concentrations of the synthetic pheromone can desensitize the male moth's antennae, rendering them unable to detect the fainter pheromone plumes of females.

-

Camouflage: The abundance of synthetic pheromone plumes may mask the natural plumes from females, making them difficult to locate.

The ultimate goal is to prevent or delay mating, thereby reducing the number of fertile eggs laid and minimizing the subsequent larval population and crop damage.[3][5]

Quantitative Data Summary

The following tables summarize quantitative data related to the composition of pheromone blends used for mating disruption of the Oriental Fruit Moth and the efficacy of these applications.

Table 1: Composition of a Commercial Pheromone Blend for Oriental Fruit Moth Mating Disruption

| Component | Chemical Name | Percentage in Blend |

| Z8-12:Ac | (Z)-8-dodecen-1-yl acetate | 88.5% |

| E8-12:Ac | (E)-8-dodecen-1-yl acetate | 5.7% |

| Z8-12:OH | (Z)-8-dodecen-1-ol | 1.0% |

| Inert Ingredients | - | 4.8% |

Source: Data adapted from a study on Isomate-M 100 dispensers.[11]

Table 2: Efficacy Data for Oriental Fruit Moth Mating Disruption

| Parameter | Mating Disruption Treatment | Conventional Insecticide | Control (No Treatment) |

| Male Moth Trap Capture Reduction | 85-100% | Variable | 0% |

| Fruit Damage | ≤1% | Variable | Significantly Higher |

| Shoot Damage (Flagging) | An insecticide spray is likely needed if 1% or more of the shoots are infested.[5] | Variable | Significantly Higher |

Source: Data compiled from multiple field studies.[11][12]

Experimental Protocols

Protocol for Field Application of Passive Pheromone Dispensers

This protocol outlines the steps for deploying passive dispensers, such as hand-applied "rope" or membrane dispensers, for mating disruption of the Oriental Fruit Moth in a commercial orchard.

Objective: To achieve season-long mating disruption of G. molesta to maintain fruit and shoot damage below economic thresholds.

Materials:

-

Pheromone dispensers (e.g., Isomate-M) loaded with the appropriate blend of (Z)-8-dodecen-1-yl acetate and other components.

-

Orchard map.

-

Latex or nitrile gloves.

-

Ladder (if necessary).

-

Pheromone traps and lures for monitoring.

Procedure:

-

Timing of Application: Deploy dispensers before the first flight of the Oriental Fruit Moth in the spring. This can be determined by using monitoring traps from the previous season or degree-day models.[4][10]

-